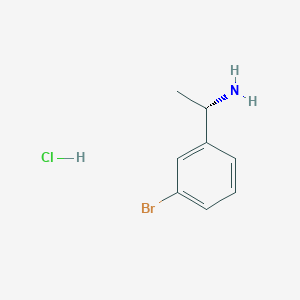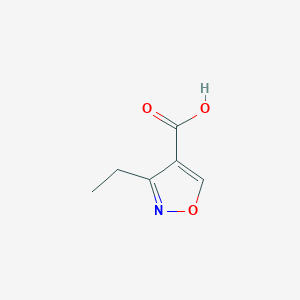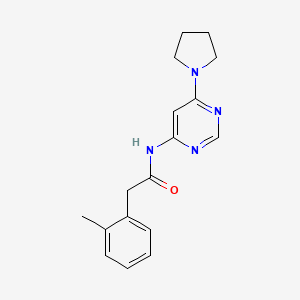![molecular formula C19H18ClN3O4 B2508989 3-(2-(3-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-氧代乙基)苯并[d]噁唑-2(3H)-酮 CAS No. 2034526-48-0](/img/structure/B2508989.png)
3-(2-(3-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-氧代乙基)苯并[d]噁唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex chemical entity with applications across various scientific domains. This article delves into its synthetic pathways, chemical properties, and diverse applications.
科学研究应用
Chemistry: In the field of chemistry, it serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Biologically, it is studied for its interactions with various biomolecules and potential as a lead compound in drug development.
Medicine: Medically, it shows promise in therapeutic applications, particularly in treating inflammatory and neurological disorders due to its unique chemical structure.
Industry: Industrially, it is used in the synthesis of agrochemicals, dyes, and specialty chemicals, contributing to its versatility and broad utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process typically starting with the reaction of 3-chloropyridine with a piperidine derivative. This is followed by the coupling of this intermediate with benzo[d]oxazol-2(3H)-one through a series of condensation and cyclization reactions. Optimal reaction conditions include precise temperature control, solvent selection, and catalyst use to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to be cost-effective and scalable. This involves the use of continuous flow reactors, efficient purification methods like crystallization and chromatography, and stringent quality control protocols to maintain consistency.
化学反应分析
Types of Reactions: The compound is capable of undergoing various chemical reactions including oxidation, reduction, and substitution.
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or catalytic hydrogenation.
Substitution: It participates in nucleophilic substitution reactions, especially on the pyridine ring.
Common Reagents and Conditions: Common reagents include organic solvents such as dichloromethane and toluene, acids and bases like hydrochloric acid and sodium hydroxide, and catalysts such as palladium on carbon and platinum oxide.
Major Products Formed: Depending on the reaction type, the products vary. For instance, oxidation yields hydroxyl derivatives, while reduction leads to dechlorinated products. Substitution reactions produce a wide array of functionalized compounds.
作用机制
The compound exerts its effects through several pathways. It binds to specific molecular targets, modulating their activity. For example, it may inhibit enzymes or interact with receptors, altering cellular processes and leading to its observed biological effects.
相似化合物的比较
When compared to similar compounds such as 3-chloropyridine derivatives and other benzo[d]oxazol-2(3H)-one analogs, this compound stands out due to its unique combination of chemical properties and biological activities. It offers enhanced reactivity and specificity, making it a valuable tool in both research and industrial applications. Similar compounds include:
3-(2-(3-((3-chlorophenyl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
By exploring these facets, we gain a comprehensive understanding of 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one and its impactful presence across various scientific and industrial domains.
属性
IUPAC Name |
3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-10-21-8-7-16(14)26-13-4-3-9-22(11-13)18(24)12-23-15-5-1-2-6-17(15)27-19(23)25/h1-2,5-8,10,13H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXZVXPNOQMKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2508906.png)
![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)
![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)

![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)


![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)

![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)
![2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2508925.png)
![2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline](/img/structure/B2508927.png)
![4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2508928.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)
